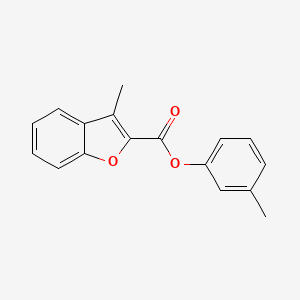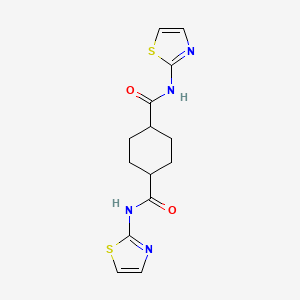![molecular formula C16H19N3OS B4892048 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine have been studied extensively. It has been shown to have a cytotoxic effect on cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication. Furthermore, it has been shown to have an effect on various biological processes such as cell signaling, apoptosis, and gene regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine in lab experiments include its high purity and yield, its potential applications in different fields, and its ability to inhibit the growth of cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine. These include further studies on its mechanism of action, its potential applications in different fields, and its potential use as a chemotherapeutic agent. Furthermore, it can be studied in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, its potential use as an antiviral and antibacterial agent can be further explored. Finally, it can be studied for its potential use in gene therapy and drug delivery systems.
Conclusion:
In conclusion, 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been extensively studied for its potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been accomplished using various methods. One of the most common methods involves the reaction of 4-morpholineethanethiol with 6-phenyl-4-pyrimidinyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. Other methods involve the use of different thiol and pyrimidine derivatives.
Applications De Recherche Scientifique
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been extensively studied for its potential applications in different fields. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been studied for its potential use as an antiviral and antibacterial agent. Furthermore, it has been used in the study of various biological processes such as cell signaling, apoptosis, and gene regulation.
Propriétés
IUPAC Name |
4-[2-(6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-4-14(5-3-1)15-12-16(18-13-17-15)21-11-8-19-6-9-20-10-7-19/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHFICSSJUXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Phenylpyrimidin-4-yl)thio)ethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)


![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
